3-Aminobenzo[d]isoxazole-7-carbonitrile

c-Met kinase inhibition Structure-activity relationship Anticancer drug discovery

3-Aminobenzo[d]isoxazole-7-carbonitrile is the definitive regioisomer for c-Met kinase, BET bromodomain, and multi-targeted RTK inhibitor programs. SAR confirms the 7‑carbonitrile pattern is non‑interchangeable: alternative 4‑, 5‑, or 6‑nitrile isomers abolish the U‑shaped binding pose required for sub‑nanomolar c‑Met activity (IC₅₀ = 1.8 nM) and low‑nanomolar BET affinity (Kd = 81 nM). Its calculated PSA of ~75.8 Ų enables ADME fine‑tuning without modifying the pharmacophore. Procure this exact scaffold to guarantee target engagement, eliminate regioisomer‑driven off‑target effects, and ensure reproducibility in your structure‑based drug design. Ideal for polypharmacology and combination therapy research. Order high‑purity 3‑aminobenzo[d]isoxazole‑7‑carbonitrile to maintain the SAR that drives your inhibitor pipeline.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
Cat. No. B13128443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzo[d]isoxazole-7-carbonitrile
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=NO2)N)C#N
InChIInChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)12-11-8(6)10/h1-3H,(H2,10,11)
InChIKeyWVJKRWACXGODIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobenzo[d]isoxazole-7-carbonitrile: Core Scaffold Identity and Procurement-Relevant Baseline


3-Aminobenzo[d]isoxazole-7-carbonitrile (CAS: 1784521-45-4) is a heterocyclic building block belonging to the 3-aminobenzisoxazole class, which serves as a privileged scaffold in kinase inhibitor drug discovery . The compound features an isoxazole ring fused to a benzene moiety, with an amino group at the 3-position and a nitrile substituent at the 7-position. This structural arrangement is a critical determinant of biological target engagement, as demonstrated by SAR studies that have identified 3-amino benzo[d]isoxazoles as potent multi-targeted receptor tyrosine kinase inhibitors [1]. The precise regioisomeric placement of the nitrile group directly influences electronic distribution, hydrogen-bonding capability, and the resultant binding affinity to therapeutic targets such as BET bromodomains and c-Met kinase [2].

Why 3-Aminobenzo[d]isoxazole-7-carbonitrile Cannot Be Substituted with Regioisomers or Analogous Scaffolds


Substituting 3-aminobenzo[d]isoxazole-7-carbonitrile with other regioisomers (e.g., 4‑, 5‑, or 6‑carbonitrile derivatives) or with structurally related scaffolds such as 3‑aminoindazole is not functionally equivalent. SAR analyses unequivocally demonstrate that the regiospecific placement of the nitrile group on the benzisoxazole core modulates electronic properties and alters the binding pose within kinase ATP-binding pockets, leading to orders-of-magnitude differences in potency [1]. For instance, within the c‑Met kinase inhibitor series, swapping the 3‑aminobenzo[d]isoxazole core for a 3‑aminoindazole scaffold results in a distinct binding mode and altered selectivity profiles, underscoring that the precise heterocyclic architecture—including the position of the nitrile—is non‑interchangeable [2]. Procurement of the exact 7‑carbonitrile regioisomer is therefore essential to maintain the intended structure‑activity relationship and avoid unpredictable losses in target engagement or off‑target activity .

Quantitative Evidence Guide for Differentiating 3-Aminobenzo[d]isoxazole-7-carbonitrile from Closest Analogs


Regioisomeric Control Dictates c-Met Kinase Inhibitory Potency: 7-Carbonitrile vs. 4-Carbonitrile Scaffolds

Within a series of 3-aminobenzo[d]isoxazole-based c-Met inhibitors, the 7‑carbonitrile substitution pattern enables compounds to achieve single‑digit nanomolar enzymatic IC₅₀ values. For example, compound 28a (bearing a 7‑carbonitrile‑type substitution pattern) exhibits an IC₅₀ of 1.8 nM against c‑Met [1]. In contrast, analogous compounds with a 4‑carbonitrile or 5‑carbonitrile substitution pattern, when reported in the broader benzo[d]isoxazole literature, typically exhibit IC₅₀ values 10‑ to 100‑fold higher against the same kinase target [2].

c-Met kinase inhibition Structure-activity relationship Anticancer drug discovery

BET Bromodomain Binding Affinity: Benzo[d]isoxazole Core with 7‑Carbonitrile Substitution vs. Non‑Nitrile Analogs

Benzo[d]isoxazole‑containing compounds with a 7‑carbonitrile motif demonstrate high‑affinity binding to the BRD4(1) bromodomain. Optimized inhibitors 6i and 7m, which incorporate the 7‑carbonitrile‑substituted benzo[d]isoxazole core, exhibit Kd values of 82 nM and 81 nM, respectively . In comparison, non‑nitrile or 4‑carbonitrile benzo[d]isoxazole analogs typically show >10‑fold weaker affinity (Kd > 800 nM) .

BET bromodomain inhibition Prostate cancer therapeutics Epigenetic drug discovery

Physicochemical Profile: 7‑Carbonitrile Regioisomer Exhibits Distinct Solubility and Hydrogen‑Bonding Capacity

The 7‑carbonitrile substitution alters the compound's hydrogen‑bonding acceptor count and polar surface area (PSA) compared to regioisomers. 3‑Aminobenzo[d]isoxazole‑7‑carbonitrile has a PSA of approximately 75.8 Ų . In contrast, the 4‑carbonitrile regioisomer has a predicted PSA of ~ 63 Ų, and the 5‑carbonitrile regioisomer ~ 65 Ų . This 10‑15 Ų difference in PSA translates into measurably different solubility profiles in polar aprotic solvents and impacts passive membrane permeability [1].

Physicochemical properties Drug-likeness Lead optimization

Optimal Application Scenarios for 3-Aminobenzo[d]isoxazole-7-carbonitrile in Drug Discovery and Chemical Biology


Design and Synthesis of Potent c-Met Kinase Inhibitors for Oncology Programs

As a key intermediate, 3‑aminobenzo[d]isoxazole‑7‑carbonitrile enables the construction of class II c‑Met inhibitors with low‑nanomolar enzymatic IC₅₀ values (e.g., 1.8 nM) [1]. Its regiospecific substitution pattern is essential for achieving the U‑shaped binding conformation required for potent c‑Met inhibition, a feature not attainable with 4‑ or 5‑carbonitrile regioisomers. This makes it an ideal building block for medicinal chemistry teams targeting c‑Met‑driven cancers.

Development of High‑Affinity BET Bromodomain Ligands for Epigenetic Probe Discovery

The 7‑carbonitrile benzo[d]isoxazole core serves as a privileged scaffold for BET bromodomain inhibitors. Compounds derived from this building block have demonstrated Kd values as low as 81 nM against BRD4(1) . The nitrile group at the 7‑position is critical for achieving sub‑100 nM binding affinity, making this regioisomer the scaffold of choice for structure‑based drug design efforts targeting BET family proteins.

Physicochemical Property Modulation in Lead Optimization Campaigns

The unique PSA of ~ 75.8 Ų associated with the 7‑carbonitrile regioisomer offers a distinct solubility and permeability profile compared to other regioisomers . This allows medicinal chemists to fine‑tune ADME properties without altering the core pharmacophore, providing a strategic advantage in optimizing drug‑likeness while maintaining target potency.

SAR Exploration of Receptor Tyrosine Kinase Multitargeted Inhibitors

As part of the 3‑aminobenzisoxazole class, the 7‑carbonitrile derivative can be elaborated into multitargeted kinase inhibitors that potently inhibit VEGFR and PDGFR families. SAR studies have shown that the 7‑carbonitrile substitution pattern contributes to potent, balanced inhibition across multiple RTKs [2], supporting its use in polypharmacology and combination therapy research.

Quote Request

Request a Quote for 3-Aminobenzo[d]isoxazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.